An In-Depth Technical Guide to 7-Bromo-1-heptene and its Acetoxy Derivative: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 7-Bromo-1-heptene and its Acetoxy Derivative: Properties, Synthesis, and Applications
A Note on Nomenclature: This guide addresses the chemical properties and applications of key heptene derivatives. The initial topic, "7-Acetoxy-2-bromo-heptene," does not correspond to a readily available or commonly synthesized compound in chemical literature. It is likely that the intended subject was a heptene chain functionalized at its termini. Therefore, this whitepaper will focus on the well-documented and commercially significant precursor, 7-Bromo-1-heptene , and its direct synthetic derivative, 7-Acetoxy-1-heptene . This approach provides a comprehensive analysis of the core chemical functionalities and their strategic importance in research and development.
Part 1: Core Physicochemical and Spectroscopic Characterization
A foundational understanding of a chemical intermediate begins with its physical properties and spectroscopic signature. These data points are critical for purification, reaction monitoring, and structural confirmation.
Physicochemical Properties
7-Bromo-1-heptene is a linear halogenated alkene that presents as a colorless to pale yellow liquid.[1][2] Its bifunctional nature, containing both a terminal alkene and a primary alkyl bromide, makes it a versatile building block in organic synthesis.
Table 1: Physicochemical Data for 7-Bromo-1-heptene
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₃Br | [3][4] |
| Molecular Weight | 177.08 g/mol | [4][5] |
| CAS Number | 4117-09-3 | [3] |
| Boiling Point | 27 °C @ 1 mmHg | [1][2][5] |
| Density | 1.162 g/mL at 25 °C | [1][2][5] |
| Refractive Index (n₂₀/D) | 1.466 | [1][2][5] |
| Solubility | Slightly soluble in water. | [1][2] |
7-Acetoxy-1-heptene, the acetylated derivative, shares the same carbon backbone but with the bromine atom replaced by an acetate group, altering its physical and chemical characteristics.
Table 2: Physicochemical Data for 7-Acetoxy-1-heptene
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₆O₂ | [6] |
| Molecular Weight | 156.22 g/mol | (Calculated) |
| CAS Number | 5048-30-6 | [6] |
| Synonym | 6-Heptenyl acetate | [6] |
Spectroscopic Profile
Spectroscopic analysis is indispensable for verifying the structure and purity of these compounds.
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¹H NMR Spectroscopy: The proton NMR spectrum provides a detailed map of the hydrogen environments.
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For 7-Bromo-1-heptene , the terminal alkene protons are most deshielded, appearing as a multiplet around 5.8 ppm (for the -CH=) and two multiplets around 5.0 ppm (for the =CH₂). The methylene group adjacent to the bromine atom (-CH₂Br) typically resonates around 3.4 ppm as a triplet. The remaining aliphatic methylene protons appear as multiplets between 1.4 and 2.1 ppm.
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For 7-Acetoxy-1-heptene , the terminal alkene protons show a similar pattern. The key difference is the signal for the methylene group adjacent to the oxygen, which shifts downfield to approximately 4.06 ppm (a triplet) due to the electronegativity of the oxygen atom.[6] A sharp singlet for the acetyl methyl group (-COCH₃) appears around 2.04 ppm.[6]
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.
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7-Bromo-1-heptene will exhibit a characteristic C=C stretching vibration around 1640 cm⁻¹, C-H stretching of the alkene at ~3075 cm⁻¹, and the C-Br stretching absorption in the fingerprint region, typically between 600-700 cm⁻¹.
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7-Acetoxy-1-heptene retains the alkene-related peaks but is distinguished by a strong carbonyl (C=O) stretch from the ester group, appearing prominently around 1740 cm⁻¹. It will also show C-O stretching bands in the 1230-1250 cm⁻¹ region.
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Part 2: Synthesis, Reactivity, and Strategic Utility
The value of these molecules lies in their predictable reactivity, allowing for their incorporation into more complex structures.
Synthesis Pathways
Several methods exist for the synthesis of 7-bromo-1-heptene, though some have significant drawbacks for large-scale production, such as high reaction temperatures, expensive starting materials, or low yields.[7] A common laboratory-scale approach involves the anti-Markovnikov hydrobromination of a diene or a related strategy that avoids the formation of more stable secondary bromides.
The conversion of 7-bromo-1-heptene to 7-acetoxy-1-heptene is a straightforward nucleophilic substitution reaction. Typically, the bromide is displaced by an acetate salt, such as sodium acetate or potassium acetate, in a polar aprotic solvent like DMF or acetone. This reaction proceeds via an Sₙ2 mechanism.
Core Reactivity and Experimental Logic
7-Bromo-1-heptene is a classic example of an orthogonal bifunctional molecule. The terminal alkene and the primary alkyl bromide can be reacted selectively under different conditions, providing significant synthetic flexibility.
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Alkyl Bromide Reactivity: The primary bromide is susceptible to a wide range of nucleophilic substitution and elimination reactions.[8] It can be converted into Grignard reagents for C-C bond formation, participate in various cross-coupling reactions, or be displaced by a host of nucleophiles (e.g., azides, cyanides, amines, alkoxides). The choice of a primary bromide is deliberate; it is more reactive towards Sₙ2 displacement than secondary or tertiary halides and less prone to elimination under many conditions.
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Alkene Reactivity: The terminal double bond can undergo all typical alkene reactions, including hydrogenation, epoxidation, dihydroxylation, and hydroboration-oxidation. These reactions can be performed while leaving the bromide intact by choosing appropriate reagents that are unreactive towards alkyl halides.
This orthogonality is the cornerstone of its utility. A researcher can, for example, first perform a Suzuki coupling at the bromide position and then, in a subsequent step, functionalize the alkene via hydroboration-oxidation to introduce a primary alcohol.
Part 3: Applications in Drug Development and Fine Chemicals
The heptene framework is a common motif in various bioactive molecules and specialty materials. 7-Bromo-1-heptene serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[7][9]
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Pharmaceutical Synthesis: It is a key building block for constructing side chains or linkers in complex active pharmaceutical ingredients (APIs).[9] Its applications span the synthesis of antihypertensive, anti-inflammatory, and anti-cancer agents.[9] For example, it can be used to synthesize boc-L-2-amino-8-nonenoic acid, a non-proteinogenic amino acid.
-
Agrochemicals: In the agrochemical industry, this intermediate is used in the production of advanced insecticides, herbicides, and fungicides.[9]
-
Specialty Chemicals: It is also employed in the manufacturing of surfactants and materials for applications like preparative HPLC stationary phases, where its incorporation can lead to robust materials with long service lives.[7][9]
Part 4: Safety, Handling, and Storage Protocols
As a flammable and irritant chemical, proper handling of 7-bromo-1-heptene is paramount for laboratory safety.
Hazard Identification
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Flammability: It is a flammable liquid and vapor with a flash point of approximately 58.3 °C.[3][5][10] Keep away from heat, sparks, open flames, and other ignition sources.[3][11][12]
-
Health Hazards: Causes skin and serious eye irritation.[3][10] May cause respiratory irritation.[10]
-
Environmental Hazards: Toxic to aquatic life.[3]
Recommended Handling and Storage Protocol
Adherence to a strict safety workflow is essential when working with this compound.
Step-by-Step Handling Procedure:
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to prevent vapor accumulation.[3][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3][11][13]
-
Grounding: Use explosion-proof electrical equipment and ensure all containers and receiving equipment are properly grounded to prevent static discharge, which can ignite vapors.[3][12][13]
-
Tool Selection: Use only non-sparking tools when opening or handling containers.[3][10][11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat and incompatible materials such as oxidizing agents.[3][10][11]
-
Spill & Disposal: In case of a spill, remove all ignition sources and contain the spill.[10] Dispose of the chemical and its container at an approved waste disposal plant in accordance with local regulations.[3][11]
References
-
Gelest, Inc. (2016, July 27). 7-BROMO-1-HEPTENE Safety Data Sheet. [Link]
-
Greenwood, F. L., Kellert, M. D., & Sedlak, J. 4-bromo-2-heptene. Organic Syntheses Procedure. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11116593, 2-Bromo-1-heptene. [Link]
-
ResearchGate. 1 H NMR Spectroscopic Data for Compounds 2, 3, 5, 7, and 9 (400 MHz, δ H , J in Hz). [Link]
- Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837-7042.
- Google Patents. (2012). CN102675036A - Method for preparing 7-bromine-1-heptylene.
-
University of Calgary. Spectroscopy - organic problems. [Link]
-
LinkedIn. (2023). 7-Bromo-1-Heptene: A Feasibility Analysis of Its Application in Manufacturing Processes. [Link]
-
GM Chemical Co., Ltd. SAFETY DATA SHEETS - 7-Bromo-1-heptene. [Link]
-
LibreTexts Chemistry. 9.9 An Introduction to Organic Synthesis. [Link]
-
ERIC. (2023, September 11). Spectroscopy Data for Undergraduate Teaching. [Link]
-
The Organic Chemistry Tutor. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. [Link]
Sources
- 1. 7-Bromo-1-heptene | 4117-09-3 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. gelest.com [gelest.com]
- 4. 2-Bromo-1-heptene | C7H13Br | CID 11116593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 7-溴-1-庚烯 ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 7-ACETOXY-1-HEPTENE(5048-30-6) 1H NMR [m.chemicalbook.com]
- 7. CN102675036A - Method for preparing 7-bromine-1-heptylene - Google Patents [patents.google.com]
- 8. datapdf.com [datapdf.com]
- 9. nbinno.com [nbinno.com]
- 10. gmchemic.com [gmchemic.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. spectrumchemical.com [spectrumchemical.com]
